Carbizocaine
Overview
Description
Carbizocaine, also known as 1-(Diethylamino)-2-propanyl [2-(heptyloxy)phenyl]carbamate, is a local anesthetic of the amide type. It is chemically related to bupivacaine but pharmacologically similar to lidocaine. This compound is used for local or regional analgesia or anesthesia, particularly in dental and surgical procedures .
Preparation Methods
Carbizocaine can be synthesized through a multi-step process involving several key reactions. The synthetic route typically includes the following steps:
Formation of the carbamate group: This involves the reaction of 2-(heptyloxy)phenol with a suitable carbamoyl chloride to form the carbamate intermediate.
Alkylation: The carbamate intermediate is then alkylated with 1-(diethylamino)-2-propanol to form this compound.
Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing by-products. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Carbizocaine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions, particularly at the carbamate group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Carbizocaine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of local anesthetics and their interactions with biological membranes.
Biology: Investigated for its effects on nerve conduction and potential neuroprotective properties.
Medicine: Widely used in clinical settings for local and regional anesthesia, particularly in dental and minor surgical procedures
Mechanism of Action
Carbizocaine exerts its effects by blocking the generation and conduction of nerve impulses. It achieves this by binding selectively to the intracellular surface of sodium channels, thereby preventing the influx of sodium ions into the axon. This action increases the threshold for electrical excitation, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential .
Comparison with Similar Compounds
Carbizocaine is similar to other local anesthetics such as lidocaine, bupivacaine, and mepivacaine. it has unique properties that distinguish it from these compounds:
Lidocaine: this compound has a longer duration of action compared to lidocaine.
Bupivacaine: While bupivacaine is more potent, this compound has a faster onset of action.
Mepivacaine: This compound and mepivacaine are chemically related, but this compound has a different metabolic profile and fewer side effects .
These unique properties make this compound a valuable option in various clinical and research settings.
Properties
IUPAC Name |
1-(diethylamino)propan-2-yl N-(2-heptoxyphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O3/c1-5-8-9-10-13-16-25-20-15-12-11-14-19(20)22-21(24)26-18(4)17-23(6-2)7-3/h11-12,14-15,18H,5-10,13,16-17H2,1-4H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSAVFUPLJMDHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC(C)CN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40875350 | |
Record name | CARBISOCAINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40875350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76629-87-3 | |
Record name | Carbizocaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076629873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CARBISOCAINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40875350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARBIZOCAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71PN6ZL7TA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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